3-(Methylthio)-5-phenyl-1,2,4-triazine
Overview
Description
3-(Methylthio)-5-phenyl-1,2,4-triazine is a chemical compound with a molecular formula C9H8N4S. It is a heterocyclic aromatic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various derivatives of 1,2,4-triazine, including compounds related to 3-(Methylthio)-5-phenyl-1,2,4-triazine, has been a subject of study. For instance, the synthesis and crystal structure of compounds like 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine and p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine have been reported, providing insights into the molecular conformation and crystal packing of these compounds (Mojzych, Karczmarzyk, & Rykowski, 2005); (Karczmarzyk, Mojzych, & Rykowski, 2000).
Adsorption Studies
- Studies on the adsorption of 1,2,4-triazine pesticides on lignin have revealed that compounds like metamitron and metribuzin, which are structurally related to 3-(Methylthio)-5-phenyl-1,2,4-triazine, show significant adsorption on lignin. This research provides valuable information on the environmental behavior and bioavailability of these pesticides (Ludvík & Zuman, 2000).
Thermal Behavior
- The thermal decomposition and stability of various 1,2,4-triazine derivatives have been investigated. Understanding the thermal behavior of these compounds is crucial for their application in different fields (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Chemical Modification and Reactions
- Research has been conducted on the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a class of compounds related to 3-(Methylthio)-5-phenyl-1,2,4-triazine. These studies explore various reactions and their products, contributing to the understanding of the chemistry of triazine derivatives (Collins, Hughes, & Johnson, 2000).
properties
IUPAC Name |
3-methylsulfanyl-5-phenyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCYWNEYALWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182893 | |
Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Methylthio)-5-phenyl-1,2,4-triazine | |
CAS RN |
28735-27-5 | |
Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28735-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28735-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Q6459XY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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